N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide: is a complex organic compound that features a thiazole ring, an acetamide group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the thiazole derivative with the acetamidophenyl derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific target. Generally, it could interact with enzymes or receptors, modulating their activity. The thiazole ring and the acetamide group are likely involved in binding to the target site, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
The unique combination of the thiazole ring, acetamide group, and the specific positioning of the tolyl group in N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-14-4-3-5-18(10-14)25-20(28)11-19-12-30-22(26-19)31-13-21(29)24-17-8-6-16(7-9-17)23-15(2)27/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLOLBJWBHGWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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